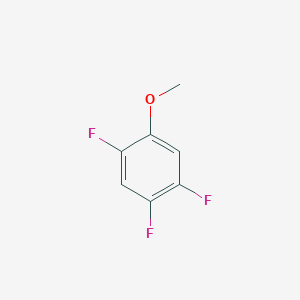

2,4,5-Trifluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trifluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYXLDSRLNRAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407750 | |

| Record name | 2,4,5-TRIFLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-38-2 | |

| Record name | 2,4,5-TRIFLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4,5-Trifluoroanisole

[1]

Executive Summary

This compound (CAS: 5006-38-2) is a specialized fluorinated aromatic intermediate.[1][2] Its structural uniqueness lies in the synergistic combination of an electron-donating methoxy group (-OMe) and three electron-withdrawing fluorine atoms. This "push-pull" electronic environment makes it a highly versatile scaffold for Regioselective Lithiation and Electrophilic Aromatic Substitution (EAS) , serving as a key precursor for the 2,4,5-trifluorophenyl moiety found in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin .

Physicochemical Profile

The introduction of fluorine atoms onto the anisole ring significantly alters the lipophilicity and metabolic stability of the molecule compared to its non-fluorinated counterparts.

Table 1: Core Technical Specifications

| Property | Value | Notes |

| CAS Number | 5006-38-2 | |

| IUPAC Name | 1,2,4-Trifluoro-5-methoxybenzene | |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~58.3 °C (at reduced pressure) | Est. ~150–160 °C at 760 mmHg |

| Density | ~1.35 g/cm³ (Predicted) | High density due to fluorination |

| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water |

| Electronic Character | Electron-rich (OMe) / Electron-poor (3xF) | Dual reactivity profile |

Note on Boiling Point: While specific atmospheric boiling point data is limited in public literature, analogous compounds (e.g., 2,4,6-trifluoroanisole) boil at ~45°C at 14 mmHg. The value of 58.3°C is likely at similar reduced pressures (10–20 mmHg).

Synthetic Routes

Industrial production typically follows one of two primary pathways, balancing cost-efficiency (starting materials) against regioselectivity.

Route A: Methylation of 2,4,5-Trifluorophenol

This is the standard laboratory and pilot-scale method. It utilizes the acidity of the phenol (enhanced by fluorine substitution) to facilitate O-alkylation.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Mechanism: Sₙ2 nucleophilic attack of the phenoxide ion on the methylating agent.

Route B: Nucleophilic Aromatic Substitution (SₙAr)

Preferred for large-scale manufacturing where 1,2,4,5-tetrafluorobenzene is available.

-

Reagents: Sodium Methoxide (NaOMe).

-

Solvent: Methanol (MeOH).[3]

-

Mechanism: The methoxide anion attacks the highly electron-deficient benzene ring. Regioselectivity is statistically favorable due to symmetry in the starting material (all H-substitutable positions are equivalent).

Visualization: Synthesis Pathways

Figure 1: Two primary synthetic pathways for this compound. Route A is common in medicinal chemistry labs; Route B is preferred for industrial scalability.

Reactivity & Functionalization

The chemical behavior of this compound is defined by the competition between the Directing Group (DG) effects of the Methoxy group and the Fluorine atoms.

Regioselective Lithiation (C-H Activation)

Lithiation is the most powerful tool for functionalizing this scaffold. There are two potential sites for deprotonation:[4]

-

C3 Position (Between two Fluorines): The proton at C3 is flanked by fluorine atoms at C2 and C4. The strong inductive effect (-I) of two fluorines makes this the most acidic proton (Thermodynamic control).

-

C6 Position (Ortho to Methoxy): The proton at C6 is ortho to the methoxy group (a coordination site for Li+) and ortho to a fluorine at C5. This site is favored by Coordinate Directing Effects (CDE) (Kinetic control).

Experimental Insight:

-

Standard Conditions (n-BuLi / THF / -78°C): Typically favors the C3 position due to the overwhelming acidity provided by the "F-H-F" motif.

-

Trapping: The resulting lithiated species can be trapped with electrophiles (CO₂, DMF, I₂) to generate benzoic acids, aldehydes, or aryl halides.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong ortho/para director, while fluorines are ortho/para directing but deactivating.

-

Nitration/Bromination: Occurs preferentially at C6 , which is para to the C3-Fluorine and ortho to the Methoxy group, avoiding the sterically crowded and electron-deficient C3 site.

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways. Lithiation targets the acidic C3 proton, while classical electrophilic substitution targets the electron-rich C6 position.

Applications in Drug Development

The 2,4,5-trifluorophenyl moiety is a "privileged structure" in medicinal chemistry, conferring metabolic resistance (blocking P450 oxidation sites) and improving potency.

Case Study: Sitagliptin (Januvia)

While 2,4,5-trifluorophenylacetic acid is the direct precursor used in the industrial synthesis of Sitagliptin, this compound represents a strategic entry point for creating diverse analogs.

-

Workflow:

-

Lithiation of this compound at C3.

-

Formylation (DMF quench) to the aldehyde.

-

Homologation to the acetic acid derivative or Reductive Amination to introduce chiral amine side chains.

-

-

Significance: The trifluorophenyl ring fits into the S1 hydrophobic pocket of the DPP-4 enzyme, maximizing binding affinity through π-stacking and hydrophobic interactions.

Safety & Handling Protocols

Researchers must treat this compound with the standard precautions for halogenated aromatics.

-

Hazards:

-

Handling:

-

Always handle in a fume hood .

-

Avoid contact with strong oxidizing agents.

-

In case of spill: Absorb with inert material (vermiculite/sand); do not flush to sewer.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

References

-

PubChem. (n.d.).[5] this compound (Compound).[2][7] National Library of Medicine. Retrieved from [Link]

-

Arkat USA. (2009).[4] Regioselective lithiations of fluorinated aromatics. Arkivoc. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Sitagliptin and its Intermediates. Retrieved from [Link]

Sources

- 1. 771-61-9|2,3,4,5,6-Pentafluorophenol|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105331651B - The enzyme-chemically preparation method of sitagliptin and its intermediate - Google Patents [patents.google.com]

Synthesis of 2,4,5-Trifluoroanisole from trifluorophenol

Part 1: Executive Summary & Strategic Importance

2,4,5-Trifluoroanisole is a critical fluorinated building block used in the synthesis of pharmaceuticals (e.g., enzyme inhibitors, kinase inhibitors) and advanced materials (liquid crystals).[1] Its structural core—a benzene ring decorated with three fluorine atoms and a methoxy group—provides unique electronic properties.[1] The fluorine atoms induce strong dipole moments and metabolic stability, while the methoxy group serves as a versatile handle for directed lithiation or further functionalization.[1]

This guide details the synthesis of this compound from 2,4,5-trifluorophenol .[1] The transformation relies on a Williamson ether synthesis, a nucleophilic substitution where the phenoxide anion attacks a methylating agent.[1] Due to the electron-withdrawing nature of the three fluorine substituents, 2,4,5-trifluorophenol is significantly more acidic (pKa

Part 2: Retrosynthetic Analysis & Mechanism[1]

To design a robust protocol, we must first visualize the bond disconnection.[1] The target molecule is synthesized by forming the

Mechanistic Pathway

The reaction proceeds via an

-

Deprotonation: A base (typically Potassium Carbonate,

) deprotonates the phenol to form the phenoxide anion.[1] -

Nucleophilic Attack: The phenoxide attacks the electrophilic methyl group of the alkylating agent (Methyl Iodide or Dimethyl Sulfate).[1]

-

Leaving Group Departure: The iodide or sulfate ion is displaced.[1]

Figure 1: Mechanistic pathway for the O-methylation of 2,4,5-trifluorophenol.

Part 3: Experimental Protocols

Method A: Laboratory Scale (Methyl Iodide)

Best for: High purity, gram-scale synthesis, ease of workup.

Reagents:

-

2,4,5-Trifluorophenol (1.0 eq)

-

Methyl Iodide (MeI) (1.2 - 1.5 eq)[1]

-

Potassium Carbonate (

) (2.0 eq, anhydrous)[1] -

Solvent: Acetone or Acetonitrile (ACN)[1]

Protocol:

-

Setup: Charge a round-bottom flask with 2,4,5-trifluorophenol (e.g., 10 g, 67.5 mmol) and anhydrous Acetone (100 mL).

-

Base Addition: Add powdered anhydrous

(18.6 g, 135 mmol) to the solution. The suspension may turn slightly yellow.[1] -

Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (6.3 mL, 101 mmol) via a syringe or addition funnel over 15 minutes.[1]

-

Note: Cooling prevents volatilization of MeI (bp 42°C).[1]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Workup: Filter off the solid inorganic salts (

, KI).[1] Rinse the filter cake with acetone.[1] -

Concentration: Rotate evaporate the filtrate to remove the solvent and excess MeI.

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol. Wash with brine, dry over

, and concentrate.[1] -

Final Isolation: The product is obtained as a colorless liquid.[1] Distillation may be required for >99% purity.[1]

Method B: Industrial Scale (Dimethyl Sulfate)

Best for: Cost-efficiency, kilogram-scale, avoiding volatile halides.[1]

Reagents:

-

2,4,5-Trifluorophenol (1.0 eq)

-

Dimethyl Sulfate (DMS) (1.1 eq)[1]

-

Sodium Hydroxide (NaOH) (1.2 eq, aq.[1] solution)

-

Phase Transfer Catalyst (Optional): TBAB (1 mol%)[1]

Protocol:

-

Biphasic Setup: Dissolve 2,4,5-trifluorophenol in Toluene. Add 20% NaOH aqueous solution.[1]

-

Addition: Heat the biphasic mixture to 40-50°C. Add Dimethyl Sulfate slowly over 1 hour.

-

Quenching: After completion (approx. 4-8 hours), add dilute ammonium hydroxide to destroy excess DMS.

-

Separation: Separate the organic layer.[1] Wash with water and brine.[1]

-

Distillation: Fractional distillation under reduced pressure is standard for isolation.[1]

Part 4: Process Optimization & Data

The acidity of the phenol dictates the reaction conditions.[1] Because 2,4,5-trifluorophenol is acidic (pKa ~7.7), weak bases like

Solvent Selection Matrix

| Solvent | Polarity | Reaction Rate | Workup Ease | Recommendation |

| Acetone | Medium | Fast | Excellent | Top Choice (Lab) |

| DMF | High | Very Fast | Poor (High BP) | Good for difficult substrates |

| Acetonitrile | Medium-High | Fast | Good | Alternative to Acetone |

| Toluene | Low | Slow (requires PTC) | Excellent | Top Choice (Industry) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation | Ensure |

| Polymethylation | N/A | Not possible with anisoles (only one OH group).[1] |

| Dark Color | Oxidation of phenol | Degas solvents with |

| Residual Phenol | Stoichiometry off | Wash crude product with 1M NaOH or 1M KOH.[1] |

Part 5: Critical Safety & EHS[1]

WARNING: This synthesis involves hazardous reagents.[1]

-

Methylating Agents:

-

Fluorinated Phenols:

-

Waste Disposal:

Part 6: Analytical Validation

To confirm the identity of this compound, compare spectral data against the starting material.[1]

-

H NMR (CDCl

- F NMR:

-

GC-MS:

Figure 2: Step-by-step experimental workflow for the laboratory synthesis.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94953, 2,4,5-Trifluoroaniline. (Note: Isomeric reference for physical properties of the core ring system). Retrieved from [Link][1]

-

MDPI. (2022).[1][2] Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties. (Contextual reference for trifluoroanisole derivatives in herbicides). Retrieved from [Link][1]

-

Google Patents. (2014).[1] Process for the preparation of 2,4,5-trifluorophenylacetic acid (US8835679B2).[1] (Describes the handling and reactivity of the 2,4,5-trifluoro aromatic core). Retrieved from

Sources

CAS number for 1,2,4-trifluoro-5-methoxybenzene

The following technical guide details the chemical identity, synthesis, and application of 2,4,5-Trifluoroanisole (1,2,4-trifluoro-5-methoxybenzene). This monograph is structured for researchers in medicinal chemistry and process development.

CAS Number: 5006-38-2 IUPAC Name: 1-Methoxy-2,4,5-trifluorobenzene Synonyms: 1,2,4-Trifluoro-5-methoxybenzene; 2,4,5-Trifluorophenyl methyl ether

Executive Summary

This compound (CAS 5006-38-2) is a critical fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. It serves as a lipophilic, metabolically stable scaffold for introducing the 2,4,5-trifluorophenyl moiety—a motif found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and quinolone antibiotics.[1] Its synthesis is primarily achieved via nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The precise identification of this compound relies on distinguishing it from its isomers (e.g., 2,3,4-trifluoroanisole).[1] The 2,4,5-substitution pattern provides unique electronic properties, with the methoxy group acting as a distinct directing group for subsequent functionalization.[1]

| Property | Data |

| CAS Number | 5006-38-2 |

| Molecular Formula | |

| Molecular Weight | 162.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~158–160 °C (Predicted based on isomeric trends) |

| Density | ~1.35 g/mL |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Spectral Feature |

Synthetic Route: Nucleophilic Aromatic Substitution ( )

The most robust and scalable synthesis of this compound utilizes 1,2,4,5-tetrafluorobenzene as the starting material.[1] This route is "self-validating" because the symmetry of the tetrafluoro- precursor ensures that mono-substitution at any of the four equivalent fluorine positions yields the exact same product: this compound.

Reaction Logic

-

Substrate: 1,2,4,5-Tetrafluorobenzene (CAS 327-54-8).

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]

-

Mechanism:

Addition-Elimination.[1] The electron-withdrawing nature of the four fluorine atoms activates the ring toward nucleophilic attack.[1]

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 1,2,4,5-tetrafluorobenzene (1.0 equiv) and anhydrous Methanol (5-10 volumes).

-

Activation: Cool the solution to 0°C to control the exotherm.

-

Addition: Slowly add Sodium Methoxide (NaOMe, 1.05 equiv) as a 25-30% solution in methanol. Note: Stoichiometry control is critical to prevent bis-substitution (formation of difluorodimethoxybenzene).

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by GC-MS or

F NMR.-

Endpoint: Disappearance of starting material (-138, -140 ppm region in

F NMR).[1]

-

-

Workup: Quench with water. Extract the product into Dichloromethane (DCM) . Wash the organic layer with brine and dry over

.[1] -

Purification: Concentrate the organic layer.[1] Purify the crude oil via fractional distillation under reduced pressure to obtain pure this compound.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis of this compound via nucleophilic aromatic substitution.

Applications in Drug Discovery[1][5]

In medicinal chemistry, this compound is not just a passive intermediate; it is a scaffold modulator .[1] The fluorine atoms lower the

Regioselective Functionalization (Lithiation)

The compound possesses two available protons (

-

Position

(Between F and F): The proton at -

Position

(Between OMe and F): The proton at

Functionalization Logic Diagram

Caption: Figure 2. Regioselectivity of lithiation. C3 is electronically favored due to dual fluorine induction.[1]

Safety & Handling

-

Hazards: this compound is an organic fluoride.[1] It is likely flammable and a skin/eye irritant .[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent slow oxidation or hydrolysis. -

Spill Response: Absorb with sand or vermiculite.[1] Do not flush into surface water.[1]

References

-

Chemical Identity & CAS: "this compound (CAS 5006-38-2)."[1][2][3] Sigma-Aldrich / Merck Millipore.[1] [1][4]

-

Synthesis Precursor: "1,2,4,5-Tetrafluorobenzene (CAS 327-54-8) - PubChem Compound Summary." National Center for Biotechnology Information.[1] [1]

-

Synthetic Methodology: "Nucleophilic Aromatic Substitution of Polyfluorobenzenes." Organic Chemistry Portal.

-

Isomer Data: "2,3,4-Trifluoroanisole (Isomer Comparison)." National Institutes of Health.[1] [1]

Sources

The Fluorine Paradigm: A Technical Guide to the Discovery and Synthesis of Fluoroaromatics

Executive Summary

The introduction of fluorine into aromatic systems is arguably the single most transformative strategy in modern medicinal chemistry. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This is not a coincidence of nature—fluorine is almost absent in biological metabolites—but a deliberate engineering choice to modulate lipophilicity, metabolic stability, and binding affinity.

This guide moves beyond the textbook definitions to explore the causality of fluoroaromatic synthesis. We will trace the technical evolution from the explosive hazards of the early 20th century to the precision of modern transition-metal catalysis, providing you with the validated protocols necessary to implement these tools in your own research.

Part 1: The Physics of Efficacy

To understand the synthesis, one must first understand the target. The "Fluorine Effect" is derived from its unique position as the most electronegative element, yet with a Van der Waals radius that allows it to mimic hydrogen or oxygen.

The Bioisosteric Sweet Spot

Fluorine is often called a "steric mimic" of hydrogen, but this is an oversimplification. As the data below demonstrates, fluorine is physically closer to oxygen. This allows fluoroaromatics to act as bioisosteres for carbonyls or hydroxyls in binding pockets while blocking metabolic oxidation sites (e.g., preventing P450 hydroxylation).

Table 1: Comparative Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a closer steric mimic to O than H. |

| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | F dramatically alters pKa of neighboring groups. |

| C-X Bond Energy (kcal/mol) | ~99 | ~116 | ~85 | C-F is the strongest organic single bond; metabolically inert. |

| Lipophilicity ( | 0.00 | +0.14 | - | Increases logP, improving membrane permeability. |

Data compiled from Bondi (1964) and standard bond dissociation energies.

Part 2: The Synthetic Evolution

The history of fluoroaromatics is a history of overcoming the high activation energy required to form the C-F bond. Unlike chlorination or bromination, which can be achieved via simple electrophilic substitution, fluorination requires forcing conditions or sophisticated catalysis due to the high hydration energy of the fluoride ion and the instability of "F+" sources.

Visualizing the Timeline

Figure 1: The trajectory from hazardous thermal decomposition to precision catalysis.

The Classical Era: Balz-Schiemann (1927)

The Problem: Direct fluorination with

The Industrial Workhorse: The Halex Process

The Problem: Scaling Balz-Schiemann is dangerous.

The Solution: Halogen Exchange (Halex). This is a nucleophilic aromatic substitution (

Part 3: Modern Catalytic Frontiers (The "How-To")

For decades, the "Holy Grail" was the ability to fluorinate unactivated aryl halides under mild conditions. The high electronegativity of fluorine makes the reductive elimination step from a metal center thermodynamically difficult.

The breakthrough came from the Buchwald lab (MIT) between 2009 and 2014, utilizing bulky biarylphosphine ligands (BrettPhos family) to force this elimination.

Protocol: Palladium-Catalyzed Fluorination of Aryl Bromides

Based on the seminal work by Lee, Milner, and Buchwald (JACS 2014).[1]

Mechanism Overview:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Ligand Exchange: Bromide is displaced by Fluoride (facilitated by AgF/KF).

-

Reductive Elimination: The critical step, enabled by the bulky tBuBrettPhos ligand which destabilizes the Pd(II) complex, driving the formation of the strong C-F bond.

Figure 2: The catalytic cycle. Bulky ligands (L) are required to force the difficult C-F reductive elimination.

Experimental Procedure (Bench-Scale)

Safety Note: This reaction uses silver fluoride (AgF), which is light-sensitive and hygroscopic. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Prep: In a glovebox or under strict Schlenk conditions, charge a reaction tube with:

-

Substrate: Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

-

Catalyst Precursor:

(2.5 mol %) -

Ligand: tBuBrettPhos (7.5 mol %)

-

Fluoride Source: AgF (2.0 equiv) Note: KF (0.5 equiv) is often added as an additive to improve yield.

-

-

Solvent: Add anhydrous cyclohexane or toluene (concentration ~0.2 M).

-

Reaction: Seal the tube and heat to 110–130 °C for 12–24 hours.

-

Why this temp? High energy is still needed to overcome the activation barrier for reductive elimination, even with the catalyst.

-

-

Workup: Cool to room temperature. Dilute with ether, filter through a celite pad (to remove Pd/Ag salts), and concentrate. Purify via silica gel chromatography.

Validation Check: If yields are low, check your AgF quality. "Black" AgF indicates decomposition. It should be a yellow/orange solid.

Part 4: Case Study in Drug Discovery

5-Fluorouracil (5-FU): The Lethal Synthesis

Discovered in 1957 by Charles Heidelberger, 5-FU represents the first rational application of the "fluorine effect."

-

Hypothesis: Tumors utilize uracil for DNA synthesis more rapidly than normal tissues.[2]

-

Modification: Replacing the hydrogen at the C-5 position of uracil with fluorine.

-

Mechanism: The enzyme thymidylate synthase attempts to methylate the 5-position. In normal uracil, the C-5 proton is abstracted to complete the reaction. In 5-FU, the C-F bond (being much stronger and the F atom unable to dissociate as

) cannot be broken. The enzyme becomes covalently trapped in a "dead-end" complex, halting DNA replication.

This concept of "Lethal Synthesis" —where the metabolic machinery of the cell converts a precursor into the active toxin—remains a cornerstone of oncology.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. Link

-

Heidelberger, C., et al. (1957).[3] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature.[4] Link

-

Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry. Link

-

Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.[4][5] Link[4]

-

Sather, A. C., et al. (2015).[4] Dosage delivery of sensitive reagents enables glove-box-free synthesis.[1][4] Nature (describing the practical application of the Buchwald protocol). Link[4]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

Navigating the Fluorine Effect: A Technical Guide to Polyfluorinated Anisole Reactivity

Executive Summary

Polyfluorinated anisoles represent a unique intersection of electronic "push-pull" dynamics in organic synthesis. For researchers in medicinal chemistry and agrochemicals, these scaffolds offer a gateway to modulating lipophilicity (

This guide provides a mechanistic blueprint for navigating the reactivity of polyfluorinated anisoles, focusing on Nucleophilic Aromatic Substitution (

The Electronic Landscape

To predict reactivity, one must understand the competition between the methoxy group and the fluorine array.

-

Methoxy Group (-OMe): Typically an Electron Donating Group (EDG) via resonance (+M), directing electrophiles ortho/para. However, in a perfluorinated ring, its resonance donation makes the ortho and para carbons more electron-rich relative to the meta carbons.

-

Fluorine Atoms (-F): Strong Electron Withdrawing Groups (EWG) via induction (-I), but weak donors via resonance. In a polyfluorinated ring, the additive inductive effect drains electron density from the ring, significantly lowering the LUMO energy.

The Result: The ring becomes electron-deficient (electrophilic), favoring Nucleophilic Aromatic Substitution (

Reactivity Heatmap

| Reaction Type | Substrate Example | Primary Regioselectivity | Key Driver |

| Pentafluoroanisole | Meta to -OMe | OMe destabilizes ortho/para Meisenheimer complex. | |

| DoM (Lithiation) | 2,3,5,6-Tetrafluoroanisole | Para to -OMe (C-4) | Acidification of proton flanked by two Fluorines. |

| Demethylation | Any Polyfluoroanisole | O-Demethylation | Nucleophilic attack on methyl group ( |

Nucleophilic Aromatic Substitution ( )

Unlike non-fluorinated anisoles, pentafluoroanisole is an electrophile. The regioselectivity here is often counter-intuitive to those trained solely on standard benzene chemistry.

Mechanism & Regioselectivity

In perfluoroarenes (

-

The Rule: Nucleophiles attack the position that allows the negative charge to be best stabilized by the substituents.

-

The Outcome: Since -OMe is an electron donor (resonance), it destabilizes the negative charge if the nucleophile attacks ortho or para to it. Therefore, attack occurs at the meta position, which is the least deactivated site.

Experimental Protocol: Meta-Amination of Pentafluoroanisole

Objective: Synthesis of 4-methoxy-2,3,5,6-tetrafluoroaniline via

Reagents:

-

Pentafluoroanisole (1.0 equiv)

-

Amine Nucleophile (e.g., Morpholine, 1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF

Workflow:

-

Setup: Charge a round-bottom flask with pentafluoroanisole (10 mmol) and dry MeCN (20 mL) under

atmosphere. -

Addition: Add

(20 mmol) followed by the amine (11 mmol) dropwise at room temperature.-

Note: Exothermic reaction possible due to high reactivity of the perfluoro-ring.

-

-

Reflux: Heat to 60-80°C. Monitor by TLC/LC-MS. Conversion is usually rapid (1-4 hours).

-

Checkpoint: Look for the disappearance of the starting material peak. The product will be more polar.

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

19F NMR: The starting material (Pentafluoroanisole) shows 3 signals (2:1:2 ratio). The meta-substituted product will show a distinct pattern of two signals (if symmetric nucleophile) or four signals (if asymmetric), confirming the loss of the meta-fluorine.

Directed Ortho Metalation (DoM) & C-H Activation

When protons are present on the ring (e.g., tetrafluoroanisoles), the acidity of the C-H bond increases dramatically due to the inductive effect of adjacent fluorines. This allows for facile lithiation.[1]

The "Acidic Proton" Trap

In 2,3,5,6-tetrafluoroanisole , the single proton is located at the para position relative to the methoxy group.

-

Acidity: This proton is flanked by two fluorines. Its

is estimated around ~27-30 (compared to ~43 for benzene). -

Directing Group Competition: While -OMe is a traditional DoM group directing to the ortho position, the ortho positions are blocked by fluorine.

-

Outcome: Treatment with organolithiums results in rapid deprotonation at the C-4 position (para to OMe), not Li-Halogen exchange (unless highly specific conditions are used).

Experimental Protocol: C-4 Functionalization

Objective: Carboxylation of 2,3,5,6-tetrafluoroanisole.

Reagents:

-

2,3,5,6-Tetrafluoroanisole (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

-

Electrophile: Dry

(gas or solid) -

Solvent: Dry THF

Workflow:

-

Cryogenic Setup: Flame-dry a flask and cool to -78°C (Acetone/Dry Ice bath). Add THF and substrate.

-

Critical: Temperature control is vital to prevent benzyne formation (elimination of LiF).

-

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C.

-

Observation: The solution may turn slight yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour.

-

-

Quench: Bubble dry

gas into the solution for 30 minutes, or pour the reaction mixture onto excess crushed dry ice. -

Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.

-

Isolation: The product is a carboxylic acid; it can be purified by alkaline extraction (sat.

) followed by re-acidification.

Self-Validating Check:

-

Deuterium Quench: To validate the lithiation step before committing valuable electrophiles, quench a small aliquot with

. Analyze by MS or NMR. Disappearance of the proton signal confirms quantitative lithiation.

Visualizing the Pathways

The following diagram maps the divergent reactivity pathways based on the substrate's fluorination pattern.

Figure 1: Decision tree for reactivity based on fluorination level. Note the divergence between nucleophilic attack (Meta) and lithiation (Para).

Synthesis & Demethylation

Often, the polyfluorinated anisole is an intermediate. Here is how to make it and how to cleave it.

Synthesis: Methylation of Polyfluorophenols

Direct fluorination of anisole is non-selective. The standard route is the O-methylation of commercially available polyfluorophenols.

-

Reagents: Polyfluorophenol, MeI or DMS,

, Acetone (Reflux). -

Yields: Typically quantitative (>95%).

Demethylation: Accessing Phenols

Converting the anisole back to a phenol is useful for revealing hydroxyl handles for further conjugation.

-

Reagent:

(Boron Tribromide) in DCM. -

Caution: Polyfluorinated rings are electron-poor, making the oxygen less basic. Lewis acid coordination (

to Oxygen) may be slower than in non-fluorinated anisoles. -

Alternative: Nucleophilic demethylation using

/NaI or LiCl/DMF at high heat may be required if the ring is sensitive to strong Lewis acids.

References

-

Sandford, G. (2003). Perfluoroaromatic chemistry: transformations in the p-block. Tetrahedron. Link

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on regioselectivity rules for polyfluoroarenes).

-

Schlosser, M. (2005). The 2,3,5,6-tetrafluorophenyl group: A useful but tricky building block. Journal of Organometallic Chemistry. Link

-

Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies. Chemical Reviews. (Foundational text on DoM, applicable to fluoroanisoles). Link

-

Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry. Link

Sources

2,4,5-Trifluoroanisole: Strategic Utilization in Medicinal Chemistry and Materials Science

Executive Summary

2,4,5-Trifluoroanisole (CAS: 134284-40-5) represents a high-value fluorinated scaffold characterized by a unique interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms. While often overshadowed by its aniline or benzene congeners, this compound offers distinct advantages as a "masked" phenol and a regioselective platform for constructing complex polysubstituted aromatics.

This technical guide analyzes the research potential of this compound, focusing on regioselective metallation and its role as a precursor for bioactive fluorinated heterocycles (including Sitagliptin analogs).

Part 1: Structural Properties & Reactivity Profile

Electronic Architecture

The reactivity of this compound is defined by the competition between the Directing Metalation Group (DMG) effect of the methoxy substituent and the inductive acidification provided by the fluorine atoms.

-

Methoxy Group (-OMe): Acts as an ortho-director for lithiation via coordination to the lithium cation (Complex Induced Proximity Effect - CIPE).

-

Fluorine Atoms (-F): Strongly withdraw electron density via induction (-I effect), significantly increasing the acidity of adjacent protons.

The Regioselectivity Paradox

The molecule possesses two available protons for functionalization: H-3 and H-6 .

-

H-3 (The Acidic Site): Flanked by two fluorine atoms (C-2 and C-4). This position is thermodynamically more acidic due to the additive inductive effects (

reduction). -

H-6 (The Coordinated Site): Flanked by the methoxy group and one fluorine (C-5). This position is kinetically favored by bases that coordinate strongly with oxygen (e.g., n-BuLi).

Research Opportunity: By tuning the base (steric bulk) and temperature, researchers can selectively functionalize either position, creating a divergent synthetic library from a single precursor.

Part 2: Advanced Synthetic Protocols

Protocol A: Regioselective Ortho-Lithiation

This protocol describes the controlled functionalization of the C-6 position, leveraging the coordination of the methoxy group.

Objective: Introduction of electrophiles (CHO, I, B(OH)2) at the C-6 position.

Reagents & Conditions:

-

Substrate: this compound (1.0 eq)

-

Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Temperature: -78 °C[1]

-

Electrophile: DMF, Iodine, or Triisopropyl borate.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

-

Substrate Addition: Add this compound via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 15 minutes. Critical: Maintain internal temp < -70 °C to prevent benzyne formation or scrambling.

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the aryllithium species.

-

Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.

-

Quench: Allow to warm to 0 °C and quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Validation Point:

Protocol B: Demethylation to 2,4,5-Trifluorophenol

The phenol derivative is a critical intermediate for O-alkylation to produce glycolic acid side chains found in DPP-4 inhibitors.

Method: Lewis Acid-Mediated Cleavage

-

Dissolve this compound in anhydrous DCM (

). -

Cool to 0 °C. Add

(1.5 eq, 1.0 M in DCM) dropwise. -

Warm to room temperature and stir for 4 hours.

-

Quench: Pour carefully onto ice water. Caution: Exothermic.

-

Isolation: Extract with DCM. The phenol product is often volatile; avoid high-vacuum drying for extended periods.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Sitagliptin and DPP-4 Inhibitor Analogs

2,4,5-Trifluorophenylacetic acid is the key pharmacophore in Sitagliptin (Januvia) . While the industrial route typically proceeds via 1,2,4-trifluorobenzene, the anisole route offers a strategic advantage for Diversity-Oriented Synthesis (DOS) .

By starting with the anisole, researchers can:

-

Perform lithiation/functionalization before demethylation to install non-standard substituents (e.g., methyl, chloro) on the ring.

-

Demethylate to the phenol.[2]

-

Perform O-alkylation or triflation/carbonylation to generate novel phenylacetic acid analogs that may exhibit altered metabolic stability or potency.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways from this compound to novel bioactive scaffolds.[3][4]

Part 4: Materials Science Data

In the field of Liquid Crystals (LCs), fluorinated anisoles are valued for their low viscosity and high dielectric anisotropy (

Comparative Physical Properties Table:

| Property | This compound | 2,4,5-Trifluorophenol | Relevance |

| Molecular Weight | 162.11 g/mol | 148.08 g/mol | Low MW favors low viscosity in LCs. |

| Boiling Point | 168-170 °C | 145-150 °C | High volatility requires sealed handling. |

| Dipole Moment | High (~2.5 D) | High (H-bond donor) | Critical for LC alignment switching. |

| LogP (Calc) | ~2.3 | ~1.9 | Anisole is more lipophilic; better BBB penetration. |

References

-

Regioselective Lithiation of Fluoroanisoles

-

Sitagliptin Synthesis & Intermediates

-

Demethylation Methodologies

-

General Reactivity of Polyfluoroarenes

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

2,4,5-Trifluoroanisole: A Strategic Fluorinated Scaffold

The following technical guide details the chemistry, synthesis, and application of 2,4,5-Trifluoroanisole , a critical fluorinated building block in medicinal and agricultural chemistry.

Content Type: Technical Whitepaper Subject: Fluorinated Aromatic Building Blocks CAS Registry Number: 116332-61-7 (Generic for isomer class; specific CAS for 2,4,5-isomer often cited as 134284-40-5 or derived from 2,4,5-trifluorophenol CAS 2268-17-9 )

Executive Summary

This compound (2,4,5-TFA) represents a high-value intermediate in the synthesis of bioactive fluorinated heterocycles. Characterized by a unique substitution pattern where the electron-donating methoxy group is juxtaposed against three electron-withdrawing fluorine atoms, this scaffold offers orthogonal reactivity profiles. It serves as a primary gateway to the 2,4,5-trifluorophenyl moiety , a pharmacophore essential to the dipeptidyl peptidase-4 (DPP-4) inhibitor class (e.g., Sitagliptin ) and protoporphyrinogen oxidase (PPO) inhibiting herbicides.

This guide provides a mechanistic analysis of its synthesis, regioselective functionalization (Lithiation/SNAr), and experimental protocols for its integration into drug discovery workflows.

Chemical Profile & Electronic Structure

The reactivity of 2,4,5-TFA is dictated by the competition between the resonance-donating methoxy group (-OMe) and the inductive withdrawal of the three fluorine atoms.

Physical Properties (Experimental & Predicted)

| Property | Value | Note |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 178.11 g/mol | |

| Appearance | Colorless Liquid / Low-melting Solid | |

| Boiling Point | 158–160 °C | @ 760 mmHg |

| Density | 1.35 g/mL | High density due to fluorination |

| Flash Point | > 50 °C | |

| LogP | ~2.4 | Moderate lipophilicity |

NMR Signature (Diagnostic)

-

¹⁹F NMR: Three distinct signals. The fluorine at C5 (para to H2) and C4 (para to OMe) show complex coupling patterns due to ortho and meta F-F coupling (

Hz, -

¹H NMR: Two aromatic protons.

-

H-6 (ortho to OMe): Doublet of multiplets (shielded by OMe).

-

H-3 (between F2 and F4): Triplet of doublets (deshielded by two ortho fluorines).

-

Synthesis Pathways[1][2][3][4][5][6]

The industrial production of 2,4,5-TFA relies on Nucleophilic Aromatic Substitution (

Route A: of 1,2,4,5-Tetrafluorobenzene (Industrial Standard)

This route is preferred for scale-up due to the availability of 1,2,4,5-tetrafluorobenzene. The reaction exploits the symmetry of the starting material; substitution of one fluorine atom breaks the symmetry.

-

Reagents: 1,2,4,5-Tetrafluorobenzene, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: Reflux (65°C), 4–6 hours.

-

Yield: >90%.

-

Mechanism: Addition-Elimination.[1] The Meisenheimer complex is stabilized by the remaining electron-withdrawing fluorines.

Route B: Methylation of 2,4,5-Trifluorophenol

Used when the phenol is the available feedstock or for introducing isotopic labels (

-

Reagents: 2,4,5-Trifluorophenol, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

, Acetone/DMF. -

Yield: >95%.

Figure 1: Primary synthetic routes to this compound.

Reactivity & Regioselectivity[5][7][8][9]

The core value of 2,4,5-TFA lies in its predictable regiochemistry during functionalization.

Directed Ortho Metalation (DoM)

Lithiation is the most powerful method to functionalize this scaffold.

-

Competing Directors:

-

Methoxy (OMe): Directs ortho to position 2 (blocked by F) and position 6 (H).

-

Fluorine (F): Directs ortho via strong inductive acidification.

-

-

The Winner: Position C-3 .

-

The proton at C-3 is flanked by two fluorine atoms (F-2 and F-4). The cooperative inductive effect makes this proton significantly more acidic (

) than H-6 ( -

Result: Treatment with

-BuLi results in exclusive lithiation at C-3, allowing the introduction of electrophiles (CHO, I, B(OR)₂) at this crowded position.

-

Nucleophilic Aromatic Substitution ( )

If 2,4,5-TFA is subjected to further nucleophilic attack (e.g., by an amine or thiol):

-

Regioselectivity: The nucleophile attacks the position that maximizes the stabilization of the negative charge in the Meisenheimer intermediate.

-

Site of Attack: Typically C-4 (para to OMe) or C-5 (meta to OMe).

-

Attack at C-4 displaces Fluorine. The OMe group is an Electron Donating Group (EDG), which usually deactivates the ortho/para positions for

. -

However, in highly fluorinated systems, the activation by ortho/meta fluorines often overrides the OMe deactivation.

-

Note: Regioselectivity can be temperature-dependent and nucleophile-dependent.

-

Figure 2: Regioselectivity map.[1][2] Red indicates the primary site for deprotonation (Lithiation); Blue indicates the site for nucleophilic displacement.

Applications in Drug Discovery[1]

The Sitagliptin Pharmacophore

Sitagliptin (Januvia®) utilizes a 2,4,5-trifluorophenyl moiety attached to a

-

Workflow: 2,4,5-TFA

Demethylation

Agrochemicals (PPO Inhibitors)

Recent research identifies

Experimental Protocols

Protocol A: Regioselective Lithiation and Formylation

Objective: Synthesis of 2,4,5-trifluoro-3-methoxybenzaldehyde.

-

Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Solvent: Add anhydrous THF (20 mL) and This compound (1.78 g, 10.0 mmol).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Maintain temperature < -70 °C.-

Checkpoint: The solution may turn slight yellow. Stir for 1 hour at -78 °C to ensure complete deprotonation at C-3.

-

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise.

-

Workup: Allow to warm to room temperature. Quench with saturated

solution.[4] Extract with Ethyl Acetate ( -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Validation: ¹H NMR should show a new aldehyde singlet at

ppm.

Protocol B: Synthesis from 1,2,4,5-Tetrafluorobenzene

Objective: Preparation of the 2,4,5-TFA building block.

-

Reagent Prep: Prepare a solution of NaOMe (1.1 equiv) in dry Methanol.

-

Reaction: Add 1,2,4,5-Tetrafluorobenzene (1.0 equiv) to the methoxide solution at room temperature.

-

Heating: Heat to reflux (65 °C) for 6 hours. Monitor by GC-MS or TLC.

-

Workup: Distill off excess methanol. Partition residue between water and dichloromethane.

-

Isolation: Dry organic layer over

and concentrate. Distillation under reduced pressure yields pure 2,4,5-TFA.

Safety & Handling (MSDS Highlights)

-

Hazards: Flammable liquid. Causes skin irritation and serious eye irritation.

-

Specific Fluorine Hazard: Combustion may release Hydrogen Fluoride (HF). Do not use glass for reactions involving strong Lewis acids at high temperatures if defluorination is possible.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Sitagliptin Synthesis & Intermediates

-

Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634-639. Link

-

-

Regioselective Lithiation of Fluoroarenes

-

Agrochemical Applications

-

Wang, Q., et al. "Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules, 2022, 27, 6088. Link

-

-

Nucleophilic Aromatic Substitution Rules

-

Sandford, G. "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 2003, 59(4), 437-454. Link

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. GSRS [precision.fda.gov]

- 3. WO2012099381A2 - Preparation method of intermediate of sitagliptin - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

The Fluorine Effect: A Technical Guide to the Biological Activity of Trifluoromethylated Compounds

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and structural biologists. It moves beyond basic definitions to explore the mechanistic causality of the trifluoromethyl group in drug design.[1]

Executive Summary

The strategic incorporation of the trifluoromethyl (

Part 1: The Physicochemical Basis of Bioactivity

To deploy

Comparative Physicochemical Metrics

The following table contrasts the

| Parameter | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Chloro ( | Impact on Bioactivity |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 | 1.75 | Steric occlusion; fits hydrophobic pockets (approx. isopropyl/ethyl size). |

| Hansch | 0.00 | 0.56 | 0.88 | 0.71 | Increases membrane permeability and BBB penetration. |

| Electronegativity (Pauling) | 2.20 | 2.55 (C) | 3.50 (F) | 3.16 | Strong electron-withdrawing; lowers pKa of adjacent amines/acids. |

| Bond Energy (kcal/mol) | 98 (C-H) | 88 (C-C) | ~116 (C-F) | 81 (C-Cl) | Metabolic blockade; resists oxidative cleavage by CYP450. |

Mechanistic Causality

-

Metabolic Occlusion: The C-F bond is the strongest single bond to carbon. By placing a

group at a site prone to metabolic oxidation (e.g., para-position of a phenyl ring), researchers can block Cytochrome P450 hydroxylation. This extends the drug's half-life ( -

Lipophilic Desolvation: The high hydrophobicity of the C-F bond facilitates the "desolvation penalty" recovery. When a drug enters a protein binding pocket, it must shed its water shell. The hydrophobic

group sheds water easily, contributing to a favorable entropy gain ( -

Orthogonal Multipolar Interactions: Unlike methyl groups, the C-F bond has a significant dipole. The fluorine atom can accept weak hydrogen bonds or engage in orthogonal multipolar interactions with backbone carbonyls (

) in the protein active site.[4]

Logic Flow: From Structure to Activity

The following diagram illustrates the decision matrix for introducing a

Figure 1: Decision matrix for trifluoromethyl incorporation based on lead compound deficiencies.

Part 2: Synthetic Architecture for Late-Stage Functionalization

In early drug discovery, rebuilding a scaffold to include a

The Photoredox Protocol (Radical Trifluoromethylation)

The most robust modern method utilizes visible-light photoredox catalysis. This approach avoids harsh oxidants and allows for functional group tolerance.

Mechanism:

The reaction proceeds via a Single Electron Transfer (SET) mechanism.[5] An excited photocatalyst reduces a trifluoromethyl source (like Triflyl Chloride or Langlois Reagent) to generate a

Figure 2: Photoredox catalytic cycle for the generation of trifluoromethyl radicals.

Standard Operating Procedure (SOP): Direct Arene Trifluoromethylation

Objective: Install a

Reagents:

-

Substrate: 0.5 mmol Arene.

-

Catalyst:

(1.0 mol%). -

Source: Triflyl chloride (

) (2.0 equiv) OR Sodium triflinate (Langlois Reagent) (3.0 equiv). -

Solvent: Acetonitrile (

) or Acetone. -

Base:

(2.0 equiv) - Critical for buffering HCl production.

Protocol:

-

Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, add the substrate, photocatalyst, and base.

-

Degassing: Seal the vial with a septum cap. Purge with

or Argon for 10 minutes to remove oxygen (Oxygen quenches the excited triplet state of Ruthenium). -

Addition: Inject the solvent (degassed) and the

source (if liquid) via syringe. -

Irradiation: Place the vial 2-3 cm away from a Blue LED light source (approx. 450 nm, 24W). Stir vigorously at room temperature (

).-

Self-Validation Step: Monitor reaction progress via LC-MS every 2 hours. Look for the mass shift of +68 Da (

).

-

-

Workup: After 12-24 hours, dilute with ethyl acetate, wash with saturated

and brine. Dry over -

Purification: Isolate via Flash Column Chromatography.

Part 3: Biological Evaluation Protocols

Once synthesized, the biological impact must be quantified. The two critical assays are Lipophilicity (LogD) and Metabolic Stability .

Protocol: Microsomal Stability Assay

This assay determines if the

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (cofactor).

-

Test Compound (

final conc). -

Internal Standard: Verapamil (High clearance control) and Warfarin (Low clearance control).

Workflow:

-

Pre-Incubation: Mix HLM (

final) with Phosphate Buffer (pH 7.4) and Test Compound at -

Initiation: Add NADPH to start the reaction.

-

Sampling: At time points

min, remove -

Quenching: Immediately add to

ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops the reaction. -

Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Protocol: HPLC-Based LogD Determination

Traditional shake-flask methods are slow. An HPLC method using a specialized column is self-validating against known standards.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4).

-

Calibration: Run a set of 5 standards with known LogP values (e.g., Toluene, Naphthalene). Create a calibration curve of

vs -

Measurement: Inject the trifluoromethylated compound. Calculate its capacity factor

. -

Validation: The

of the calibration curve must be

Part 4: Case Studies in Drug Design

Fluoxetine (Prozac)

-

Role of CF3: The

group on the phenoxy ring is critical for selectivity toward the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET). -

Mechanism: It increases lipophilicity (LogP ~4.5), facilitating blood-brain barrier crossing, and prevents metabolic hydroxylation at the para-position.

Sitagliptin (Januvia)

-

Role of CF3: Located on the triazolopyrazine ring.

-

Mechanism: The

group fits into a specific hydrophobic S2 sub-pocket of the DPP-4 enzyme. This is a classic example of "filling the pocket" to maximize Van der Waals contacts while preventing oxidative degradation of the ring.

References

-

Hovione. (2024).[7] Drug Design Strategies and Synthesis of Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[5][8] (Nagib, D. A., & MacMillan, D. W. C.)[9] Retrieved from [Link]

-

MDPI. (2025). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

American Chemical Society (ACS). (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.[1][2][4] Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes.[6] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Role of Fluorination in Drug Design and Discovery

[1][2]

Executive Summary

Fluorine is often described as "the small atom with a big ego" in medicinal chemistry.[1] Despite its virtual absence in natural biological metabolites, approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide dissects the physicochemical and pharmacological rationale behind fluorination, moving beyond simple "metabolic blocking" to explore its role in conformational control, pKa modulation, and lipophilicity tuning.[2][3]

The Fluorine Effect: Physicochemical Foundations

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet maintains a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å).[1] This allows for "bioisosteric" replacement with profound electronic consequences but minimal steric perturbation.[4]

Comparative Properties Table

The following table contrasts fluorine with hydrogen and other common bioisosteres, highlighting why the C-F bond is a "metabolic shield."

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | Steric mimicry of H; bioisostere of OH. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | Strong inductive effects; modulates pKa. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Compact bond; fits in tight binding pockets. |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | Metabolic Resistance: C-F is the strongest single bond in organic chemistry. |

Modulation of Lipophilicity (LogP/LogD)

Fluorination does not universally increase lipophilicity. The effect is context-dependent:

-

Aromatic Fluorination: Generally increases LogP (more lipophilic) due to weak polarizability of the fluorine lone pairs preventing effective solvation by water.

-

Aliphatic Fluorination: Can decrease LogP (more polar) when vicinal to heteroatoms (e.g., -O-CF3 vs -O-CH3) due to the creation of a strong molecular dipole that interacts with solvent water.

pKa Modulation and Bioavailability

Fluorine’s strong electron-withdrawing group (EWG) character inductively lowers the pKa of nearby basic centers.[4]

-

Mechanism: Stabilizes the free base form of amines over the protonated conjugate acid.

-

Outcome: improved membrane permeability (more uncharged species at physiological pH 7.4) and reduced hERG channel liability (often associated with high basicity).

Technical Insight: Replacing a hydrogen with fluorine

-to an amine typically lowers the pKa by 1–2 log units.

Strategic Application: Metabolic Stability

The primary historical driver for fluorination is blocking oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.[4]

The Mechanism of CYP Blocking

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The C-F bond is chemically inert to these processes due to its high bond dissociation energy (116 kcal/mol).

-

Strategy: Identify "soft spots" (sites of rapid hydroxylation) on the lead molecule—often the para-position of phenyl rings or benzylic carbons.

-

Execution: Substitute the C-H bond with C-F. This blocks the site of metabolism (SOM) without significantly altering the binding mode.

Diagram: The Fluorine Decision Matrix

The following diagram illustrates the decision logic for introducing fluorine during Lead Optimization.

Caption: Decision logic for fluorine incorporation targeting metabolic stability versus binding affinity.

Conformational Control: The Gauche Effect

Beyond steric blocking, fluorine dictates molecular shape through the Gauche effect.[5][6] In 1,2-difluoroethane (and similar motifs like

-

Mechanism: Hyperconjugation.[5][7][8] Electron density from the C-H

bonding orbital donates into the low-lying C-F -

Application: Pre-organizing a drug molecule into its "bioactive conformation" reduces the entropic penalty of binding to the receptor, thereby increasing affinity.

Synthetic Methodologies: The Toolkit

Modern drug discovery relies on both early-stage building blocks and late-stage functionalization (LSF).

| Reagent Class | Key Reagents | Mechanism | Primary Application |

| Electrophilic | Selectfluor, NFSI | Fluorination of aromatic rings, active methylenes. | |

| Nucleophilic | DAST, Deoxo-Fluor, XtalFluor | Converting alcohols ( | |

| Radical/Photoredox | Ir/Ru catalysts + Selectfluor | Single Electron Transfer (SET) generates radicals. | Late-Stage Functionalization: C-H activation of complex leads. |

Experimental Protocol: Microsomal Metabolic Stability Assay

Objective: To quantify the impact of fluorination on the intrinsic clearance (

Materials

-

Test Compounds: Non-fluorinated Lead vs. Fluorinated Analog (10 mM DMSO stock).

-

Liver Microsomes: Human/Rat liver microsomes (20 mg/mL protein conc).

-

Cofactor: NADPH regeneration system (Glucose-6-phosphate, G6P-Dehydrogenase,

). -

Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

Workflow

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

M). Pre-incubate at 37°C for 5 mins.-

Why? Ensures temperature equilibrium and non-specific protein binding equilibrium before reaction start.

-

-

Initiation: Add NADPH regeneration system to initiate the reaction.

-

Control: Run a "minus NADPH" sample to rule out chemical instability.

-

-

Sampling: At

mins, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min). -

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Interpretation

Plot

Success Criteria: The fluorinated analog should exhibit a

Visualizing Synthetic Workflow (Late-Stage Fluorination)

This diagram outlines a modern Photoredox C-H Fluorination workflow, crucial for testing fluorine effects late in the discovery cycle without de novo synthesis.

Caption: Photoredox catalysis workflow for late-stage C-H fluorination of drug scaffolds.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Haggebaum, C., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

-

Britton, R., et al. (2016).[9] Fluorination methods in drug discovery.[2][1][3][10][11] Organic & Biomolecular Chemistry. Link

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gauche_effect [chemeurope.com]

- 9. scispace.com [scispace.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for nucleophilic aromatic substitution using 2,4,5-Trifluoroanisole

This Application Note is designed for researchers and medicinal chemists optimizing nucleophilic aromatic substitution (SNAr) on polyfluorinated scaffolds. It addresses the specific regiochemical challenges and reaction kinetics of 2,4,5-Trifluoroanisole , a critical building block in the synthesis of fluoroquinolones, liquid crystals, and agrochemicals.

Executive Summary & Strategic Rationale

This compound (TFA) presents a unique challenge in nucleophilic aromatic substitution compared to its carboxylic acid analogs (e.g., 2,4,5-trifluorobenzoic acid). While the carboxylic acid moiety is an electron-withdrawing group (EWG) that activates the para-position (C-4), the methoxy group in TFA is an electron-donating group (EDG) by resonance.

This electronic inversion dictates a distinct regioselectivity profile. In TFA, the methoxy group deactivates the positions ortho and para to itself regarding nucleophilic attack. Consequently, the C-5 position (meta to the methoxy group) becomes the most electronically favorable site for substitution, avoiding the destabilization of the Meisenheimer intermediate.

This guide provides a validated protocol to selectively target the C-5 position, minimizing common by-products such as bis-substitution or demethylation.

Mechanistic Insight & Regioselectivity Analysis

To achieve high yields, one must understand the electronic landscape of the substrate.

Electronic Deactivation Vectors

In SNAr, the rate-determining step is often the formation of the anionic Meisenheimer complex.

-

Attack at C-2 (Ortho): Places negative charge density on C-1 (bearing -OMe). The lone pair repulsion from the methoxy oxygen destabilizes this intermediate.

-

Attack at C-4 (Para): Similarly places charge density on C-1, leading to destabilization.

-

Attack at C-5 (Meta): The negative charge delocalizes onto C-2, C-4, and C-6. None of these carbons bear the destabilizing methoxy group. Furthermore, the charge at C-2 and C-4 is stabilized by the inductive effect of the fluorine atoms attached there.

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type.

Figure 1: Strategic workflow for regioselective substitution at the C-5 position of this compound.

Experimental Protocols

Materials & Equipment

-

Substrate: this compound (CAS: 1939-27-1), >98% purity.

-

Solvents: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) for amines; Anhydrous DMF for alkoxides.

-

Base: Potassium Carbonate (K2CO3), anhydrous, finely milled.

-

Workup: Ethyl Acetate (EtOAc), 1M HCl, Brine.

Protocol A: Amination (Synthesis of 1-(2,4-difluoro-5-methoxyphenyl)piperazine)

This protocol is optimized for secondary cyclic amines (piperazine, morpholine, pyrrolidine).

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (1.0 eq, 5.0 mmol, 810 mg).

-

Solvation: Add DMSO (10 mL, 2M concentration). Note: High concentration favors bimolecular kinetics.

-

Base Addition: Add milled K2CO3 (2.5 eq, 12.5 mmol, 1.73 g). Stir for 5 minutes at room temperature to create a suspension.

-

Nucleophile Addition: Add Piperazine (1.2 eq, 6.0 mmol, 516 mg).

-

Critical Check: If using a volatile amine, seal the vessel; otherwise, maintain under N2 atmosphere.

-

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Quench & Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into Ice Water (50 mL). The product may precipitate as a solid.

-

If solid: Filter, wash with water (3x 10 mL), and dry under vacuum.

-

If oil: Extract with EtOAc (3x 20 mL).[3] Wash combined organics with Brine (2x 20 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Etherification (Reaction with Sodium Methoxide)

Used to synthesize 2,4,5-trimethoxybenzene derivatives or specific polyfluorinated ethers.

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck flask and cool under Argon.

-

Reagent Formation: Add MeOH (anhydrous, 5 mL) and slowly add Na metal (1.1 eq) to generate NaOMe in situ, OR use commercial NaOMe solution.

-

Substrate Addition: Cool the alkoxide solution to 0°C . Add a solution of This compound (1.0 eq) in THF (5 mL) dropwise over 10 minutes.

-

Why 0°C? Lower temperature prevents bis-substitution at the C-4 position.

-

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

-

Workup: Quench with saturated NH4Cl solution. Extract with Diethyl Ether.

Data Interpretation & Validation

Successful synthesis is validated not just by mass, but by confirming the specific regioisomer (C-5 substitution).

NMR Diagnostics

The 1H NMR of the C-5 substituted product (1-methoxy-2,4-difluoro-5-substituted) will show a distinct pattern compared to C-4 substitution.

| Signal | Multiplicity | Coupling Constants ( | Structural Assignment |

| H-3 | Triplet (t) or dd | Proton trapped between two Fluorines (F-2 and F-4). Large coupling indicates ortho-F interactions. | |

| H-6 | Doublet of Doublets (dd) | Proton adjacent to C-1 (OMe) and C-5 (Nu). Shows weaker coupling to F-4 (meta) and F-2 (para). | |

| OMe | Singlet (s) | N/A | Characteristic methoxy peak at |

Key Differentiator: If substitution occurred at C-4, the remaining protons would be at C-3 and C-6. H-3 would appear as a doublet (coupled only to F-2), lacking the "sandwiched" coupling pattern of the C-5 product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is too bulky or solvent is wet. | Switch solvent to NMP (higher boiling point) or DMSO (better polarity). Ensure reagents are anhydrous. |

| Bis-Substitution | Reaction temperature too high or excess nucleophile. | Lower temperature to 60°C. Control stoichiometry strictly to 1.05-1.1 eq. |

| Demethylation | Use of harsh nucleophiles (e.g., thiolate) at high temp. | O-demethylation can occur via SN2 attack on the methyl group. Lower temperature and avoid iodide salts. |

| Regio-isomer mix | Competition between C-4 and C-5. | Rare with amines, but possible with small alkoxides. Use bulkier bases or lower temperature to enhance kinetic selectivity for C-5. |

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10][11]

-

National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (2012). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. (Analogous polyfluoro-heterocycle reactivity).[1][5][7][11][12][13] Retrieved from [Link]

Sources

- 1. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Application Note: 2,4,5-Trifluoroanisole in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, reactivity, and experimental protocols for 2,4,5-Trifluoroanisole , a high-value fluorinated building block.

Executive Summary

This compound (TFA) is a critical fluorinated arene scaffold used to modulate metabolic stability and lipophilicity in drug candidates. Unlike its benzene counterpart (1,2,4-trifluorobenzene), the methoxy group in TFA serves as a versatile "chemical handle"—acting as a masked phenol or a Directed Ortho Metalation (DoM) director.

This guide details two primary workflows:

-

Regioselective C-H Functionalization: Accessing tetrasubstituted arenes via C3-lithiation.

-

Demethylation & Etherification: Generating 2,4,5-trifluorophenol for biaryl ether synthesis (a common motif in kinase inhibitors).

Strategic Role in Drug Design

The incorporation of the 2,4,5-trifluoro motif offers specific advantages in Structure-Activity Relationship (SAR) studies:

| Feature | Medicinal Chemistry Impact | Mechanism |

| Metabolic Blockade | Extends | Fluorine atoms at C2, C4, and C5 block oxidative metabolism (P450 hydroxylation) at the most reactive sites. |

| Electronic Tuning | Modulates pKa & Potency | The electron-withdrawing nature of three fluorine atoms lowers the pKa of adjacent functionalities (e.g., phenols, anilines), affecting binding affinity. |

| Lipophilicity | Increases Permeability | Fluorination generally increases |

| Scaffold Diversity | Novel IP Space | Allows access to 2,3,4,5-tetrasubstituted patterns via lithiation, a crowded chemical space often underexplored in patent literature. |

Chemical Reactivity & Regioselectivity

Understanding the directing effects within this compound is prerequisite for successful synthesis.

-

Structure: 1-Methoxy-2,4,5-trifluorobenzene.

-

Protons: Two aromatic protons are available at C3 and C6 .

-

Acidity & Lithiation:

-

C3-H: Located between two fluorine atoms (F2 and F4). This proton is significantly more acidic (

~27) due to the inductive withdrawal of both fluorines. -

C6-H: Located between the methoxy group (C1) and a fluorine (C5). While the OMe group is a good coordinator for lithium, the acidity of the inter-fluorine proton (C3) typically dominates kinetic deprotonation.

-

Experimental Protocols

Protocol A: Regioselective C3-Lithiation and Formylation

Objective: Synthesis of 2,4,5-trifluoro-3-methoxybenzaldehyde. Application: Precursor for reductive amination libraries or styrenes.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base:

-Butyllithium (1.1 equiv, 2.5 M in hexanes) -

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-